Lipophilicity (LogP) Advantage Over Des-Methyl and Mono-Methyl 8-Hydroxy Analogs
The target compound exhibits an XLogP of 2.2 , which is approximately 0.8–1.2 log units higher than imidazo[1,2-a]pyridin-8-ol (LogP 1.04–1.4) and approximately 0.85 log units higher than 2-methylimidazo[1,2-a]pyridin-8-ol (LogP 1.35) . This enhanced lipophilicity, driven by the dual methyl substitution, is expected to improve passive membrane permeability while maintaining moderate hydrophilicity due to the 8-OH group.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-8-ol (des-methyl): LogP = 1.04–1.4; 2-Methylimidazo[1,2-a]pyridin-8-ol: LogP = 1.35 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 vs. des-methyl; ΔLogP ≈ +0.85 vs. 2-methyl analog |
| Conditions | Computed values (XLogP3 / ACD/LogP algorithm) |
Why This Matters
Higher lipophilicity within a favorable range (LogP 2–3) often correlates with improved cell permeability and target engagement in cellular assays, making this compound a more attractive starting point for hit-to-lead optimization that requires balanced lipophilicity.
